5-(pyridin-3-yl)quinolin-8-amine
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Overview
Description
5-(pyridin-3-yl)quinolin-8-amine is a heterocyclic compound that features both a quinoline and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the quinoline and pyridine rings contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinoline and pyrazole derivatives, have been reported to interact with various targets
Mode of Action
It’s known that quinoline and pyrazole derivatives can act as agonists or antagonists at various receptors . They can modulate the activity of these receptors, leading to changes in cellular function . The specific interactions of 5-Pyridin-3-ylquinolin-8-amine with its targets and the resulting changes need further investigation.
Biochemical Pathways
Quinoline and pyrazole derivatives, which share structural similarities with 5-pyridin-3-ylquinolin-8-amine, are known to influence various biochemical pathways . These include purine and pyrimidine metabolism, which are crucial for nucleic acid synthesis
Pharmacokinetics
Pharmacokinetics refers to what the body does to a drug, including its movement into, through, and out of the body Understanding these properties is crucial for assessing the bioavailability of 5-Pyridin-3-ylquinolin-8-amine
Result of Action
Compounds with similar structures, such as quinoline and pyrazole derivatives, have been reported to have various biological and pharmaceutical activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)quinolin-8-amine typically involves the construction of the quinoline and pyridine rings followed by their fusion. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with 2-chloroquinoline under basic conditions can yield the desired compound . Other methods may involve the use of transition metal catalysts to facilitate the formation of the quinoline-pyridine linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-yl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
5-(pyridin-3-yl)quinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with a similar structure but lacking the pyridine ring.
Pyridine: A simple nitrogen-containing heterocycle that forms part of the structure of 5-(pyridin-3-yl)quinolin-8-amine.
Quinolinyl-pyrazoles: Compounds that contain both quinoline and pyrazole rings, showing different biological activities.
Uniqueness
This compound is unique due to the presence of both quinoline and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-pyridin-3-ylquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-6-5-11(10-3-1-7-16-9-10)12-4-2-8-17-14(12)13/h1-9H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWYPXZSHYPNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CC=NC3=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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